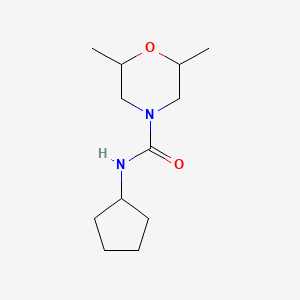
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide
説明
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as CMDS, is a sulfonamide derivative that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool in various fields, such as medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Antiviral Research:
5C: has been investigated for its potential antiviral activity. Specifically, it targets the papain-like protease (PLpro) domain of the SARS-CoV-2 non-structural protein (nsp)-3. PLpro is essential for viral replication, making it a validated drug target. Researchers have explored 5C as an inhibitor of PLpro, aiming to prevent viral replication and improve patient outcomes during the COVID-19 pandemic .
Anti-Inflammatory Properties:
In heterocyclic chemistry studies, derivatives of 5C were synthesized and tested for anti-inflammatory activities. These compounds showed promise in modulating inflammatory responses, potentially offering therapeutic benefits in conditions associated with inflammation .
Insulin and Insulin-Like Receptor Inhibition:
5C: has been evaluated for its effects on insulin and insulin-like receptor signaling. It suppresses insulin-like growth factor (IGF)-stimulated IGF-IR autophosphorylation, suggesting a role in regulating cellular responses related to insulin signaling. This property could have implications in cancer research and metabolic disorders .
Neuroimmune Disorders:
A novel small molecular inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), known as SBI-425 , has been used to interrogate the function of TNAP in neuroimmune disorders. While not directly related to 5C , this context highlights the broader interest in understanding enzyme inhibitors and their potential therapeutic applications .
Chemical Biology and Medicinal Chemistry:
Researchers have explored the molecular details of 5C binding and selectivity. Co-crystal structures of SARS-CoV-2 PLpro bound to 5C analogs guide medicinal chemistry efforts to improve binding affinity and pharmacokinetic properties. Optimization of small molecule inhibitors like 5C contributes to the development of antiviral agents .
Drug Repurposing Strategies:
Given the urgency of the COVID-19 pandemic, drug repurposing has been a major focus. While 5C itself may not be a clinic-ready antiviral, its exploration underscores the importance of repurposing existing compounds to identify safe and effective treatments. The lessons learned from 5C contribute to broader drug discovery efforts .
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-13(8-11(10)2)21(18,19)17-14-9-12(16)5-7-15(14)20-3/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVBFGGIRKKPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4646828.png)
![4-[chloro(difluoro)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4646829.png)

![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4646852.png)

![ethyl 4-(3-methoxybenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4646858.png)
![8-[5-(4-nitrophenyl)-2-furyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4646865.png)
![3-(2-cyclohexylethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646881.png)

![N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4646891.png)

![6-amino-3-(4-isopropoxyphenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4646899.png)
![N-(4-butylphenyl)-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4646923.png)
